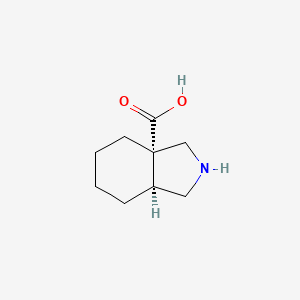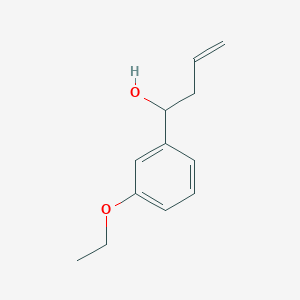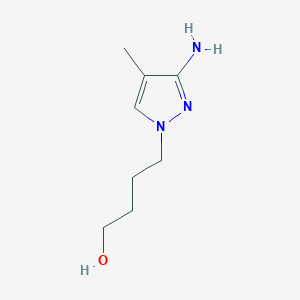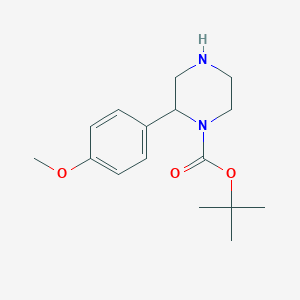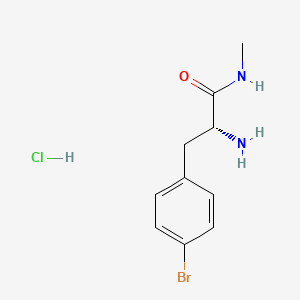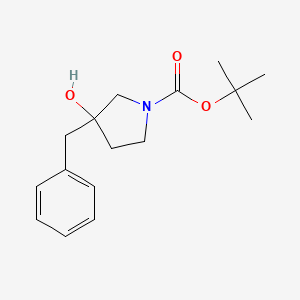
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a solid compound with a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is often used in the synthesis of various organic molecules and has applications in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for the preparation of tert-butyl esters involves the use of benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of tert-butyl hydroperoxide as an oxidant in the presence of catalytic amounts of tetrabutylammonium iodide and imidazole, enabling a transition-metal-free synthesis of aryl esters .
Industrial Production Methods: Industrial production methods for tert-butyl esters typically involve the use of tert-butyl hydroperoxide in various oxidation processes. These methods are highly chemoselective and can tolerate a wide range of substituents . The overall process is green and does not involve cumbersome work-up, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl hydroperoxide, bismuth (III) oxide, and tetrabutylammonium iodide . The reactions are typically carried out under mild conditions and are highly chemoselective .
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and aryl esters . These products are often used as intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
Tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a biochemical reagent and can be used as a biological material or organic compound for life science-related research . In medicinal chemistry, it is used in the synthesis of various bioactive molecules and drug candidates . Additionally, it has applications in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, including oxidation and reduction processes . These reactions often involve the formation of reactive intermediates, which can interact with biological molecules and influence their activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate include tert-butyl 3-hydroxypyrrolidine-1-carboxylate and other tert-butyl esters . These compounds share similar chemical structures and re
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-10-9-16(19,12-17)11-13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 |
InChI Key |
KIRGVSXUKHNKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


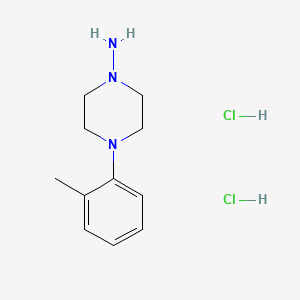

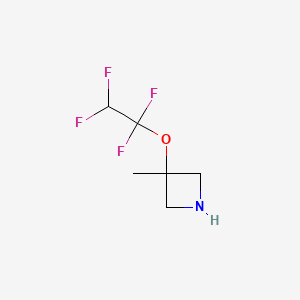
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)

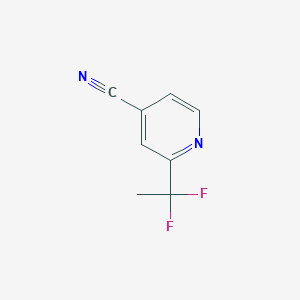

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)
